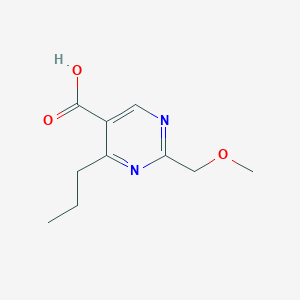
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrimidine-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid: Unique due to its specific substitution pattern on the pyrimidine ring.
4-Propylpyrimidine-5-carboxylic acid: Lacks the methoxymethyl group, leading to different chemical and biological properties.
2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The methoxymethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxic Effects
Research has shown that this compound also possesses cytotoxic effects against cancer cell lines. In a study involving human lung carcinoma cells, it was found to induce apoptosis at concentrations ranging from 5 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 25 |
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 35 |
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
SJEWCRQIIJUYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















